Sarmesin was first synthesized in the context of studying angiotensin II analogues, with specific modifications that enhance its pharmacological properties. The synthesis typically involves solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence and modifications of the peptide structure .
Sarmesin is classified as a peptide antagonist. It is a derivative of angiotensin II and falls under the category of non-peptide antihypertensive agents. Its classification is significant as it highlights its mechanism of action in inhibiting angiotensin II receptor activity, which is crucial in regulating blood pressure and fluid balance .
The synthesis of sarmesin typically employs solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method facilitates the purification of intermediates and final products through simple washes and elutions.
Sarmesin's molecular structure consists of a sequence of amino acids that includes specific substitutions that enhance its receptor binding properties compared to natural angiotensin II. The presence of aromatic residues in its sequence contributes to its binding affinity.
Sarmesin undergoes various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can lead to degradation or modification of its structure.
Sarmesin functions primarily as an antagonist at the angiotensin II type 1 receptor (AT1R). By binding to this receptor, it inhibits the action of angiotensin II, which is known to cause vasoconstriction and increase blood pressure.
Sarmesin has potential applications in:
Sarmesin ([Sar¹, Tyr(Me)⁴]Ang II) is a peptide-based angiotensin II (Ang II) antagonist distinguished by strategic modifications to the native hormone's C-terminal pharmacophore. The octapeptide backbone (Sar-Arg-Val-Tyr(Me)-Ile-His-Pro-Phe) preserves Ang II's core structure but incorporates two critical alterations: substitution of sarcosine (N-methylglycine) at position 1 and methylation of the tyrosine hydroxyl group at position 4. Methylation of Tyr4 creates a steric and electronic barrier that disrupts the charge relay system (CRS)—a proton-transfer network involving Tyr⁴-OH, His⁶-imidazole, and Phe⁸-carboxylate that is essential for agonist activity. In native Ang II, the CRS generates a reactive tyrosinate anion (Tyr⁴-O⁻) that triggers conformational changes in the AT₁ receptor [4] [10].
Table 1: Structural Comparison of Angiotensin II Analogs
Compound | Position 1 | Position 4 | Position 8 | Biological Activity |
---|---|---|---|---|
Angiotensin II | Asp¹ | Tyr⁴ | Phe⁸ | Full agonist |
Sarilesin ([Sar¹,Ile⁸]Ang II) | Sar¹ | Tyr⁴ | Ile⁸ | Insurmountable antagonist |
Sarmesin | Sar¹ | Tyr(Me)⁴ | Phe⁸ | Competitive antagonist |
Biophysical analyses confirm that Sarmesin adopts a conformation similar to Ang II's β-turn (residues 3–5), enabling spatial overlap with the native hormone's receptor-binding interface. However, molecular dynamics simulations reveal that Tyr(Me)⁴ cannot donate its methylated hydroxyl proton to His⁶, preventing tyrosinate formation. This defect stalls receptor activation while allowing high-affinity binding to AT₁ sites, as evidenced by fluorescence quenching studies in membrane-mimetic environments [4] [10].
Sarmesin binds the AT₁ receptor with high specificity but exhibits distinct kinetic properties compared to insurmountable antagonists like Sarilesin. Radioligand displacement assays show Sarmesin competes for the orthosteric binding pocket with an inhibitory constant (Ki) of 12–18 nM, reflecting ≈90% lower affinity than Sarilesin (Ki ≈ 0.5 nM) but 5-fold higher affinity than early linear antagonists [1] [2]. This intermediate affinity stems from:
Table 2: Binding Parameters of Sarmesin vs. Key Angiotensin Ligands
Parameter | Angiotensin II | Sarmesin | Sarilesin |
---|---|---|---|
Ki (nM) | 1.2 | 12–18 | 0.5 |
IC50 (isolated tissue) | 7.5 × 10⁻⁹ M | 3.1 × 10⁻⁷ M | 2.0 × 10⁻⁸ M |
Reversibility | N/A | Full | Partial |
Functional reversibility is a hallmark of Sarmesin's binding. After receptor occupancy, it dissociates rapidly upon washout in isolated aorta assays, restoring Ang II responsiveness within 15 minutes. This contrasts with Sarilesin, which induces prolonged receptor internalization [1] [4].
Sarmesin operates through surmountable competitive antagonism, where increasing Ang II concentrations overcome its inhibitory effect. Schild regression analysis yields a pA₂ value of 6.8–7.0, indicating moderate potency [1]. The molecular basis involves:
Table 3: Functional Inhibition Profiles in Vascular Smooth Muscle
Characteristic | Sarmesin | Sarilesin |
---|---|---|
pA₂ value | 6.8–7.0 | 8.9 |
Maximal inhibition (%) | 65–75% | >95% |
Ang II EC₅₀ shift | 5–8 fold rightward | >50 fold rightward |
Tachyphylaxis | Absent | Present |
Experimental evidence from rabbit iliac arteries demonstrates Sarmesin's concentration-dependent rightward shift of Ang II dose-response curves without suppressing maximal contraction—a signature of competitive inhibition [10]. This contrasts sharply with non-peptide ARBs (e.g., losartan), which exhibit insurmountable effects due to slow dissociation kinetics.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1